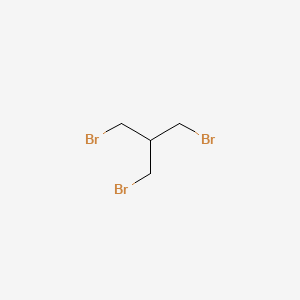

1,3-Dibromo-2-(bromomethyl)propane

Description

Structure

3D Structure

Properties

CAS No. |

62127-48-4 |

|---|---|

Molecular Formula |

C4H7Br3 |

Molecular Weight |

294.81 g/mol |

IUPAC Name |

1,3-dibromo-2-(bromomethyl)propane |

InChI |

InChI=1S/C4H7Br3/c5-1-4(2-6)3-7/h4H,1-3H2 |

InChI Key |

ZXSNXWBSEPRPEN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)CBr)Br |

Origin of Product |

United States |

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Building Block for Functionalized Organic Molecules

1,3-Dibromo-2-(bromomethyl)propane is recognized for its utility as a building block in organic synthesis. evitachem.com Its classification as a halogenated hydrocarbon, specifically an alkyl halide, underpins its reactivity in nucleophilic substitution reactions, which are fundamental to many organic transformations. evitachem.com The molecule's structure allows it to participate in reactions where the bromine atoms are displaced by various nucleophiles, leading to the formation of more complex and functionalized molecules. smolecule.com

The synthesis of these functionalized molecules often involves carefully controlled reaction conditions to achieve the desired product. For instance, methods for synthesizing the parent compound itself include the electrophilic bromination of precursors like 2-methylpropane using bromine in a solvent such as carbon tetrachloride, or through radical mechanisms initiated by peroxides under UV light. evitachem.com

The reactivity profile of this compound and its derivatives is characterized by several key reaction types:

Nucleophilic Substitution: The bromine atoms can be sequentially or simultaneously replaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions), enabling the introduction of diverse functional groups. smolecule.com

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, providing a pathway to unsaturated molecules. smolecule.com

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₄H₇Br₃ | nih.gov |

| Molecular Weight | 294.81 g/mol | nih.govnist.gov |

| CAS Number | 62127-48-4 | nih.govnist.govsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Synthesis of C3-Bridged Compounds and Cyclic Systems

The 1,3-dihalopropane framework is a key structural motif for the synthesis of C3-bridged compounds and various cyclic systems. wikipedia.orgsontaraorgano.com For example, 1,3-dibromopropane (B121459) is widely used in C-N coupling reactions to form compounds with a three-carbon bridge. wikipedia.org This principle extends to more substituted analogs.

A notable example involves the Wurtz reaction of 1,3-dibromo-2,2-bis(bromomethyl)propane (also known as pentaerythritol (B129877) tetrabromide). When this compound is treated with sodium, an intramolecular reaction occurs, leading to the formation of spiropentane (B86408). stackexchange.com This reaction demonstrates the utility of these polybrominated compounds in constructing strained and unique cyclic hydrocarbons. stackexchange.com The formation of spiropentane is favored as it results in a hydrocarbon product free of bromine atoms. stackexchange.com

Precursor for Heterocyclic Compound Synthesis

Derivatives of brominated propanes serve as crucial precursors in the synthesis of heterocyclic compounds. A significant example is the use of 1,3-dibromoacetone (B16897) in the preparation of fused heterocyclic systems. Research has shown that 1,3-dibromoacetone reacts with 2-aminoazines and 2-aminoazoles to yield imidazoazines and imidazoazoles that contain a bromomethyl group. researchgate.net This reaction proceeds through the formation and isolation of intermediate quaternary salts, which then undergo cyclization. researchgate.net

Furthermore, 1,3-dibromoacetone (DBA) has been employed as a bifunctional cross-linking reagent. In one study, it was used in the one-pot synthesis of ubiquitinated histone analogues by linking a cysteine residue on a ubiquitin mutant to a histone protein. nih.gov This highlights its role in creating complex biomolecular constructs. The synthesis of 1,3-dibromoacetone itself can be achieved from precursors such as 1,3-dibromopropanol through oxidation. scielo.br

| Reaction Type | Precursor | Reagents | Product Class | Reference |

| Heterocycle Formation | 1,3-Dibromoacetone | 2-Aminoazines / 2-Aminoazoles | Imidazoazines / Imidazoazoles | researchgate.net |

| Bioconjugation | 1,3-Dibromoacetone | Ubiquitin-Cys / Histone | Ubiquitinated Histone Analogue | nih.gov |

Development of Organometallic Ligands and Catalyst Precursors

The synthesis of ligands for organometallic chemistry often relies on building blocks that can form stable bonds with metal centers. Thioether ligands are particularly important, and their synthesis frequently involves the reaction of an alkyl halide with a thiol. acsgcipr.org Brominated propanols, such as 1,3-dibromo-2-propanol (B146513), are valuable precursors for this purpose. The bromine atoms serve as effective leaving groups in nucleophilic substitution reactions with thiols or thiolate anions to form the desired thioether linkages. acsgcipr.org

Research into derivatives of 1,3-dibromo-2-propanol has led to the development of complex polydentate ligands. For instance, it has been used in the synthesis of N(2)S(2)O and N(2)S(2)O(2) ligands, which are capable of coordinating with metal ions. semanticscholar.org The ability to create such multi-dentate ligands is crucial for the design of stable metal complexes and catalyst precursors with specific steric and electronic properties. The attachment of molecules like porphyrins to surfaces via thiol or thioether linkers is another area where such synthetic strategies are critical. cmu.edu

Integration into Polymeric Structures and Advanced Materials

Polybrominated compounds are important in materials science, particularly in the synthesis of new polymers and resins. ontosight.ai The presence of multiple reactive sites allows these molecules to act as cross-linking agents or as monomers in polymerization reactions. For example, 1,3-dibromo-2,2-bis(bromomethyl)propane (pentaerythritol tetrabromide) is noted for its potential in creating novel polymers. ontosight.ainist.govnih.gov

The synthesis of polymers for specific applications, such as fire-resistant materials, often incorporates halogenated compounds. For example, tris-(2,3-dibromopropyl)phosphate, a known flame-proofing agent, is prepared by reacting 2,3-dibromo-1-propanol (B41173) with phosphorus oxychloride. google.com The precursor, 2,3-dibromo-1-propanol, is synthesized via the bromination of allyl alcohol. google.com This illustrates a pathway where a brominated propane (B168953) derivative is essential for producing a material with advanced properties. The integration of such brominated monomers into a polymer matrix can significantly alter the material's characteristics.

Derivatives and Analogs of 1,3 Dibromo 2 Bromomethyl Propane: Synthesis and Reactivity

Synthesis of Analogs with Varied Bromination Patterns and Alkyl Chain Lengths

The synthesis of analogs of 1,3-dibromo-2-(bromomethyl)propane can be approached through various synthetic strategies, primarily involving the direct bromination of propane (B168953) precursors or the functional group manipulation of substituted propanes. The position and number of bromine atoms, as well as the length of the alkyl chain, can be systematically varied to produce a diverse library of compounds.

The free radical bromination of propane itself can lead to a mixture of products. For instance, the reaction of propane with bromine can yield both 1-bromopropane (B46711) and 2-bromopropane (B125204). youtube.com The selectivity of this reaction is influenced by reaction conditions, with the formation of the secondary bromide being generally favored. quora.comyoutube.com More complex bromination patterns can be achieved from appropriately substituted propane backbones. For example, 1,2-dibromopropane (B165211) can be synthesized by the bromination of bromopropane in the presence of iron powder. chemicalbook.com

The synthesis of polybrominated propanes often starts from a more functionalized precursor. Pentaerythritol (B129877), for instance, can be converted to 1,3-dibromo-2,2-bis(bromomethyl)propane, also known as pentaerythrityl tetrabromide, a highly brominated analog. nih.govnist.gov Another example is the synthesis of 1,3-dibromo-2,2-dimethoxypropane (B40201) from acetone (B3395972) and methanol (B129727) by reaction with bromine. google.com This method introduces bromine atoms at the 1 and 3 positions while simultaneously incorporating methoxy (B1213986) groups at the 2-position.

Furthermore, derivatives with different alkyl functionalities can be prepared. For example, 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid derivatives are synthesized from 2,2-dimethyl-propane-1,3-dicarboxylic acid derivatives through reaction with an acid halide followed by bromination. google.com

| Starting Material | Reagents | Product |

| Propane | Br₂, light/heat | 1-Bromopropane and 2-Bromopropane youtube.com |

| Allyl bromide | HBr | 1,3-Dibromopropane (B121459) wikipedia.org |

| Bromopropane | Br₂, Fe powder | 1,2-Dibromopropane chemicalbook.com |

| Acetone, Methanol | Br₂ | 1,3-Dibromo-2,2-dimethoxypropane google.com |

| 2,2-Dimethyl-propane-1,3-dicarboxylic acid derivative | Acid halide, Br₂ | 1,3-Dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid derivative google.com |

Functionalization of the Propane Backbone to Introduce New Chemical Entities

The propane backbone of brominated propanes serves as a scaffold for the introduction of a wide array of chemical functionalities, leading to compounds with tailored properties. The carbon-bromine bond is a key reactive site for nucleophilic substitution, allowing for the displacement of bromide ions and the formation of new carbon-heteroatom or carbon-carbon bonds.

One common functionalization is the introduction of oxygen-containing groups. For instance, 3-bromo-1,2-propanediol (B131886) can be synthesized through the ring-opening reaction of 3-oxetanol using carbon tetrabromide and triphenylphosphine (B44618). researchgate.net This reaction introduces two hydroxyl groups onto the propane chain.

Nitrogen-containing heterocycles can also be introduced. 1,3-Dibromopropane is a useful precursor for forming C3-bridged compounds through C-N coupling reactions. wikipedia.org For example, it can be reacted with N-propargyl sulfonamide in the presence of a catalyst to synthesize 1,2,3-triazole derivatives. researchgate.net

The introduction of other elements is also possible. The synthesis of brominated boron-doped polycyclic aromatic hydrocarbons (PAHs) has been achieved by reacting appropriately substituted alkynes with boron tribromide (BBr₃). nih.gov This method allows for the incorporation of boron atoms into the molecular framework.

| Brominated Propane Derivative | Reagents | Functionalized Product | New Functional Group |

| 3-Oxetanol | CBr₄, PPh₃ | 3-Bromo-1,2-propanediol researchgate.net | Hydroxyl groups |

| 1,3-Dibromopropane | N-propargyl sulfonamide, catalyst | 1,2,3-Triazole derivative researchgate.net | Triazole ring |

| Substituted alkynes | BBr₃ | Brominated B-doped PAHs nih.gov | Boron atom |

Comparative Studies on Reactivity and Synthetic Utility of Derivatives

The reactivity of brominated propane derivatives is highly dependent on their substitution pattern. Comparative studies provide valuable insights into their synthetic utility. For example, the rate constants for the gas-phase reactions of OH radicals with propane, 1-bromopropane (n-propyl bromide), and 2-bromopropane (isopropyl bromide) have been measured, showing differences in their atmospheric reactivity. researchgate.netnist.gov

Theoretical studies have also been employed to compare the reactivity and stability of isomers with a propane backbone. scirp.org Such studies can predict, for instance, that propanal is more reactive towards nucleophiles than propanone due to less steric hindrance. scirp.org This type of analysis is crucial for selecting the appropriate derivative for a specific synthetic transformation.

The nature of the halogen atom also plays a significant role in reactivity. For the same alkyl group, the boiling points and reactivity of alkyl halides generally follow the order RI > RBr > RCl > RF, which is attributed to the increasing strength of the carbon-halogen bond. ncert.nic.in Furthermore, the selectivity of halogenation reactions differs, with bromination of propane being more selective than chlorination, yielding a higher proportion of the 2-substituted product. youtube.com

In terms of biological reactivity, a comparative study on the hepatotoxicity of 1-bromopropane in different mice strains indicated that susceptibility can be influenced by metabolic factors such as the levels of cytochrome P450 enzymes. nih.gov

| Compound | Reactivity Aspect | Observation |

| 1-Bromopropane vs. 2-Bromopropane | Reaction with OH radicals | Different reaction rate constants, indicating varied atmospheric lifetimes. nist.gov |

| Propanal vs. Propanone | Nucleophilic addition | Propanal is theoretically more reactive due to less steric hindrance. scirp.org |

| Alkyl Halides (R-I, R-Br, R-Cl, R-F) | General Reactivity | Reactivity generally decreases from RI to RF. ncert.nic.in |

| Propane | Bromination vs. Chlorination | Bromination is more selective for the secondary position than chlorination. youtube.com |

Strategic Design and Synthesis of Advanced Brominated Propanes

The strategic design of advanced brominated propanes focuses on creating molecules with specific functionalities for targeted applications. This involves a deep understanding of structure-property relationships and the development of sophisticated synthetic methodologies.

An example of strategic design is the synthesis of brominated boron-doped polycyclic aromatic hydrocarbons (PAHs). nih.gov These molecules are designed to have low-lying lowest unoccupied molecular orbital (LUMO) energies, making them attractive as acceptor units in organic electronic materials. The synthesis involves a sequential bromoboration/intramolecular electrophilic C-H borylation, demonstrating a high level of synthetic control. nih.gov

In the field of catalysis, the design of advanced catalysts for processes like propane dehydrogenation (PDH) is of great interest. rsc.orgrsc.orgbohrium.comresearchgate.net While not directly the synthesis of advanced brominated propanes, the principles of catalyst design, such as modifying supports and introducing additives to enhance performance, can be applied to the development of brominated propane-based reagents or catalysts. For instance, the oxybromination of alkanes using catalysts that can efficiently perform both alkane bromination and HBr oxidation in one step represents a strategic approach to alkane functionalization. researchgate.net

The development of novel synthetic methods is also a key aspect of strategic design. The use of organocopper-based magnetically recoverable and reusable nanocatalysts for the synthesis of 1,2,3-triazole-based sulfonamide derivatives from precursors like 1,3-dibromopropane exemplifies the move towards more sustainable and efficient synthetic protocols. researchgate.net

| Area of Application | Design Strategy | Example |

| Organic Electronics | Synthesis of molecules with tailored electronic properties. | Synthesis of brominated B-doped PAHs with low LUMO energies. nih.gov |

| Catalysis | Development of efficient and selective catalytic systems. | Design of catalysts for the oxybromination of alkanes. researchgate.net |

| Green Chemistry | Use of recoverable and reusable catalysts. | Synthesis of triazole derivatives using a magnetically recoverable nanocatalyst. researchgate.net |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 1,3-Dibromo-2-(bromomethyl)propane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, due to the molecule's symmetry, two distinct signals are expected. The protons on the three bromomethyl (-CH₂Br) groups are chemically equivalent, and the single proton on the central carbon (-CH) represents a second, unique environment.

Chemical Shift: The electronegative bromine atoms significantly "deshield" the adjacent protons, causing their signals to appear downfield. The methine proton (CH) is attached to three electron-withdrawing carbons, while the methylene protons (-CH₂) are directly attached to bromine. This leads to predictable chemical shift regions.

Integration: The ratio of the integrated signal areas for the methylene protons to the methine proton is expected to be 6:1, corresponding to the six equivalent -CH₂Br protons and the single -CH proton.

Multiplicity: Following the n+1 rule, the signal for the six equivalent methylene protons would be split into a doublet by the single adjacent methine proton. Conversely, the signal for the methine proton would be split into a septet by the six adjacent, equivalent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, two signals are anticipated.

The three equivalent bromomethyl carbons (-CH₂Br) would produce a single signal.

The central methine carbon (-CH) would produce a second, distinct signal. The presence of a directly attached bromine atom causes a downfield shift for the -CH₂Br carbons compared to unsubstituted alkanes.

Advanced 2D NMR Techniques: To unambiguously assign these signals and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak correlating the methylene proton signal with the methine proton signal, confirming they are on adjacent carbons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would show a correlation between the methylene proton signal and the bromomethyl carbon signal, and another between the methine proton signal and the central methine carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| ¹H | ~3.6 - 3.8 | Doublet | 6H | -CH ₂Br |

| ¹H | ~3.0 - 3.4 | Septet | 1H | -CH |

| ¹³C | ~35 - 45 | - | - | -C H₂Br |

| ¹³C | ~40 - 50 | - | - | -C H |

| Note: Predicted values are based on the analysis of similar brominated alkanes and general chemical shift principles. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and formula of this compound and for gaining structural insights through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₄H₇Br₃) nih.govnist.govnist.gov. A key feature in the mass spectrum of a polybrominated compound is the characteristic isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio docbrown.infodocbrown.infodocbrown.info. For a molecule with three bromine atoms, the molecular ion region will exhibit a distinctive cluster of peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 1:3:3:1.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion of this compound would be expected to undergo fragmentation. Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a haloalkyl radical.

Loss of a bromine radical (•Br): This would result in a prominent isotopic cluster for the [C₄H₇Br₂]⁺ fragment.

Loss of a bromomethyl radical (•CH₂Br): This would lead to an isotopic cluster for the [C₃H₅Br₂]⁺ fragment.

Alpha-cleavage: Fission of C-C bonds adjacent to the central carbon could also occur.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS allows for the separation of this compound from a mixture before it enters the mass spectrometer. This is invaluable for identifying the compound in complex matrices and for analyzing its purity by separating it from isomers or reaction byproducts researchgate.net.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Isotopic Cluster) | Predicted Fragment Ion | Description |

| 292/294/296/298 | [C₄H₇Br₃]⁺ | Molecular Ion (M)⁺ |

| 213/215/217 | [C₄H₇Br₂]⁺ | Loss of one Br atom |

| 199/201/203 | [C₃H₅Br₂]⁺ | Loss of a CH₂Br group |

| 134/136 | [C₃H₅Br]⁺ | Further fragmentation |

| 93/95 | [CH₂Br]⁺ | Bromomethyl cation |

| Note: m/z values correspond to the major isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br). The listed values represent the start of each isotopic cluster. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the molecular vibrations of this compound. These methods confirm the presence of specific bonds within the molecule.

C-H Stretching: The aliphatic C-H bonds will show characteristic stretching vibrations in the region of 2850-3000 cm⁻¹ in both IR and Raman spectra docbrown.info.

C-H Bending: The scissoring and rocking vibrations of the methylene (-CH₂) groups are expected to appear in the fingerprint region, typically around 1400-1480 cm⁻¹ docbrown.info.

C-Br Stretching: The most characteristic vibrations for this molecule are the carbon-bromine stretches. These are strong absorptions in the IR spectrum, typically found in the lower wavenumber region of 500-750 cm⁻¹ docbrown.info. The presence of multiple C-Br bonds would likely result in a broad or complex set of absorptions in this region.

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions here is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum docbrown.infodocbrown.info.

Raman spectroscopy would provide complementary information, as C-Br and C-C backbone vibrations are often strong and easily observable in the Raman spectrum.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 3000 | C-H Stretch (aliphatic) | Medium-Strong |

| 1400 - 1480 | C-H Bend (scissoring) | Medium |

| 500 - 750 | C-Br Stretch | Strong |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are the primary methods for assessing the purity of this compound and for quantifying it within mixtures.

Gas Chromatography (GC): Given its likely volatility, GC is a highly suitable technique for the analysis of this compound.

Methodology: The compound would be separated on a capillary column (e.g., DB-5 or similar non-polar to mid-polar stationary phase) with an inert carrier gas like helium or nitrogen. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.

Application: GC is used to determine the percentage purity of a sample by measuring the relative area of the main compound peak against the areas of any impurity peaks. It can effectively separate isomers and related byproducts from the manufacturing process. Headspace GC (HSGC) is a specific application used for identifying and quantifying volatile impurities .

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile haloalkanes, HPLC can also be employed, particularly for less volatile impurities or when derivatization is not desired.

Methodology: A reversed-phase (RP) HPLC method would be appropriate. The separation would occur on a non-polar stationary phase column (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water sielc.com. Detection would typically be performed using a UV detector, although this compound lacks a strong chromophore, which may limit sensitivity.

Application: HPLC is effective for purity analysis and can be scaled up for preparative separation to isolate the pure compound from non-volatile impurities.

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Primary Application |

| GC | 5% Phenyl Polysiloxane (DB-5) | Helium / Nitrogen | FID, MS | Purity assessment, impurity profiling |

| HPLC | Octadecylsilane (C18) | Acetonitrile / Water | UV | Purity assessment, analysis of non-volatile impurities |

Computational Chemistry and Theoretical Studies on Brominated Alkanes

Molecular Modeling and Electronic Structure Calculations to Predict Reactivity

Molecular modeling and electronic structure calculations are fundamental to predicting the chemical reactivity of brominated alkanes. By calculating properties such as molecular orbital energies, charge distributions, and bond dissociation energies, chemists can forecast how and where a molecule is likely to react.

The reactivity of alkanes towards halogenation is a classic topic of study. Computational models can quantify the inherent reactivity of different types of hydrogen atoms within a molecule. For instance, calculations show that tertiary (3°) hydrogens are more reactive towards abstraction by a bromine radical than secondary (2°) hydrogens, which are in turn more reactive than primary (1°) hydrogens. libretexts.org This selectivity is explained by the stability of the resulting alkyl radical, a factor that can be precisely calculated.

In the case of 1,3-Dibromo-2-(bromomethyl)propane, all hydrogens are primary, but they are adjacent to carbon atoms bearing bromine. Electronic structure calculations can reveal the influence of these electronegative bromine atoms on the adjacent C-H bonds. Natural Bond Orbital (NBO) analysis, for example, can compute the atomic charges, showing how electron density is distributed across the molecule. nih.gov This information helps predict which sites are more susceptible to nucleophilic or electrophilic attack.

Furthermore, computational studies on the bromination of hydrocarbons using sources like carbon tetrabromide (CBr₄) have shown that the reaction proceeds via a radical mechanism initiated by the homolytic cleavage of a C-Br bond. beilstein-journals.org Theoretical calculations can model this initiation step, determining the energy required and confirming the plausibility of the proposed pathway. beilstein-journals.org

| Parameter | Computational Method | Significance in Predicting Reactivity |

|---|---|---|

| Bond Dissociation Energy (BDE) | DFT, Ab Initio | Indicates the energy required to break a bond homolytically; lower BDE suggests a more reactive site for radical abstraction. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, Semi-empirical (PM3) | The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate susceptibility to electrophilic and nucleophilic attack, respectively. researchgate.net |

| NBO Atomic Charges | NBO Analysis (within DFT/Ab Initio) | Reveals the electron distribution and electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. nih.gov |

| Activation Energy Barrier (Ea) | DFT, Ab Initio | The energy difference between reactants and the transition state; a lower barrier indicates a faster reaction rate. nih.govacs.org |

Quantum Chemical Insights into Reaction Mechanisms and Transition States

Quantum chemistry provides a lens to view the fleeting moments of a chemical reaction, including the high-energy transition states that are impossible to isolate experimentally. For reactions involving brominated alkanes, these calculations can elucidate complex mechanisms.

For example, DFT studies on the palladium-catalyzed β-X elimination (where X is a leaving group) reveal the step-by-step mechanism, including the initial activation, the crucial elimination step, and catalyst regeneration. nih.gov These calculations can map the entire potential energy surface of the reaction, identifying the intermediates and the transition states that connect them. The geometry of a transition state, such as the bond lengths and angles of the atoms involved in bond-making and bond-breaking, can be precisely determined. nih.gov

In the context of bromination, quantum chemical investigations have detailed the mechanism of bromine addition to double bonds. nih.gov The reaction often proceeds through a cyclic bromonium ion intermediate. DFT calculations can model this intermediate and subsequent steps, explaining why different products, such as 1,2-dibromo versus 1,3-dibromo adducts, might form depending on the substrate's electronic properties. nih.gov The stability of intermediates and the energy barriers of competing pathways determine the final product ratio. nih.gov

While not a brominated alkane, the study of molecular complexes between bromine (Br₂) and various molecules using the PM3 semi-empirical method shows that stable complexes can form, often with an axial structure. researchgate.net This initial complex formation is a key step in many bromination reactions, and understanding its structure and stability provides insight into the reaction's initiation.

Conformational Analysis and Stereochemical Considerations

Molecules are not static entities; they are in constant motion, with rotation occurring around single bonds. This rotation leads to different spatial arrangements called conformations. Conformational analysis, a key application of computational chemistry, determines the relative energies of these conformers and the energy barriers to their interconversion.

For a simple molecule like propane (B168953), the staggered conformation is the most stable (lowest energy), while the eclipsed conformation is the least stable (highest energy), with a rotational barrier of about 3.4 kcal/mol. masterorganicchemistry.com This energy difference arises from steric strain—the repulsive interaction when atoms are forced too close together.

For this compound, the conformational landscape is significantly more complex. Rotation can occur around the C1-C2 and C2-C3 bonds. The presence of three bulky bromomethyl (-CH₂Br) and bromine groups creates significant steric hindrance. Molecular mechanics and quantum chemical calculations can be used to:

Identify all possible staggered and eclipsed conformations.

Calculate the relative energy of each conformer to determine the most stable, or ground-state, conformation.

Determine the energy barriers for rotation around the C-C bonds.

The eclipsing interactions in this compound would involve not just H-H and C-H interactions, but also much more repulsive Br-H, Br-C, and even Br-Br interactions. These high-energy interactions dictate the molecule's preferred shape, which in turn influences its physical properties and how it fits into the active site of an enzyme or a crystal lattice.

| Eclipsing Interaction | Estimated Strain Energy (kcal/mol) | Relevance to this compound |

|---|---|---|

| H-H | ~1.0 masterorganicchemistry.com | Baseline interaction present in the molecule. |

| CH₃-H | ~1.4 masterorganicchemistry.com | Analogous, but smaller than, the CH₂Br-H interaction. |

| Br-H | Higher than H-H | Significant repulsive interaction due to the larger size of bromine. |

| Br-CH₂Br | Significantly Higher | A major destabilizing interaction that the molecule will orient to avoid. |

Density Functional Theory (DFT) and Ab Initio Approaches in Understanding Bromine-Carbon Interactions

DFT and ab initio methods are the workhorses of modern computational chemistry for studying chemical bonding. The bromine-carbon (C-Br) bond and other interactions involving bromine are of particular interest due to bromine's role in organic synthesis and materials science.

Ab Initio Calculations: These methods are based on first principles of quantum mechanics without using experimental data for parameterization. High-level ab initio calculations, such as coupled-cluster methods, can provide highly accurate thermochemical data, like the enthalpies of formation for brominated hydrocarbons. nih.gov Such calculations have been used to evaluate and, in some cases, correct experimentally determined values for a range of C3 and C4 brominated compounds. nih.gov

Density Functional Theory (DFT): DFT is a popular method that balances computational cost with accuracy. It is widely used to study the electronic structure and bonding in halogenated compounds. researchgate.netresearchgate.net DFT calculations, often combined with topological analysis of the electron density (like the Quantum Theory of Atoms in Molecules, QTAIM), can characterize the nature of chemical bonds. researchgate.net

Studies on the C-Br bond focus on several aspects:

Bond Strength: DFT can calculate bond dissociation energies, quantifying the strength of the C-Br bond and comparing it to C-H, C-C, and other carbon-halogen bonds. researchgate.net

Halogen Bonding: Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (nucleophiles). DFT is used to confirm the existence of these interactions and estimate their strength, which can range from 1 to 5 kcal/mol. researchgate.net This is crucial for understanding intermolecular interactions in solution and in the solid state.

Reactivity Trends: DFT calculations on the oxidative addition of various carbon-halogen bonds to a palladium catalyst show how reactivity changes down the halogen group (F, Cl, Br, I). acs.org These studies help explain why alkyl bromides are often ideal substrates in cross-coupling reactions.

Methodology Benchmarks: The accuracy of DFT depends on the chosen functional. Research has been conducted to benchmark various DFT functionals against high-level calculations for their ability to accurately describe halogen bonds. acs.org Studies have found that functionals with a high degree of exact exchange or those with long-range corrections, such as M06-2X and ωB97XD, perform well for these systems. acs.org

These theoretical approaches provide a detailed picture of the electronic environment of the C-Br bond, explaining its reactivity and its ability to participate in specific non-covalent interactions.

Current Research Trends and Future Directions

Emerging Synthetic Strategies for Polybrominated Organic Compounds

The synthesis of polybrominated organic compounds is a cornerstone of various chemical industries. nih.gov However, traditional methods often involve hazardous reagents like molecular bromine, which is a corrosive and toxic liquid that emits suffocating fumes. wordpress.com Consequently, a significant trend in current research is the development of safer and more efficient brominating agents and methodologies.

One emerging strategy involves the use of solid bromine carriers, which are easier to handle and transport than liquid bromine. nih.gov N-bromosuccinimide (NBS) is a widely used example, serving as a solid, crystalline brominating and oxidizing agent. wordpress.com It offers a safer alternative for various reactions, including electrophilic additions and substitutions. wordpress.com Another innovative approach is the in situ generation of the brominating agent from less hazardous precursors. For instance, a reagent prepared from a 2:1 ratio of bromide to bromate, derived from the alkaline intermediate of bromine recovery processes, has been shown to effectively brominate various organic substrates under ambient conditions without a catalyst. rsc.org This method boasts high bromine atom efficiency and cost-effectiveness. rsc.org

Continuous flow chemistry is also gaining traction as a safer and more efficient method for bromination reactions. nih.gov This technique allows for the in situ generation of hazardous reagents like Br2 or KOBr from the reaction of an oxidant (e.g., NaOCl) with HBr or KBr, respectively. nih.gov The generated brominating agent is immediately consumed in the subsequent reaction, minimizing the risks associated with handling and storing large quantities of toxic chemicals. nih.gov

Novel Applications of Brominated Alkanes in Catalysis and Chemical Transformations

Brominated alkanes are valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond, which allows for a variety of subsequent transformations. nih.govnih.gov Current research is focused on expanding their applications, particularly in the realm of catalysis.

One area of interest is the use of brominated alkanes in free-radical reactions. docbrown.infomasterorganicchemistry.com While alkanes are generally unreactive, radical bromination can introduce a functional group, making them amenable to further chemical modifications. youtube.com The selectivity of bromination, particularly at tertiary carbon atoms, makes it a powerful tool for targeted synthesis. masterorganicchemistry.comyoutube.com

Furthermore, brominated compounds are being investigated for their role in catalytic cycles. For example, the HBr-H2O2 system, promoted by a catalyst and light, has been shown to efficiently brominate various alkanes. researchgate.net This method is notable for its high atom efficiency and use of inexpensive reagents. researchgate.net The development of heterogeneous catalysts, such as those that are magnetically recoverable, is also a key area of research, aiming to simplify product purification and catalyst reuse. researchgate.net

Green Chemistry Principles in the Synthesis and Handling of Brominated Compounds

The 12 principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. wordpress.combridgew.edu These principles are increasingly being applied to the synthesis and handling of brominated compounds to minimize their environmental footprint.

A major focus of green chemistry is the replacement of hazardous reagents and solvents. wordpress.com The use of alternatives to molecular bromine, such as NBS or in situ generated bromine, is a prime example of this principle in action. wordpress.comrsc.org Researchers are also exploring the use of greener solvents, such as water or ethanol, to replace chlorinated solvents often used in bromination reactions. wordpress.comresearchgate.net

Energy efficiency is another key principle. bridgew.edu The development of catalytic systems that operate under milder conditions, such as ambient temperature and pressure, reduces the energy requirements of chemical processes. researchgate.netbridgew.edu Additionally, maximizing atom economy, which is a measure of how efficiently atoms from the reactants are incorporated into the final product, is a central goal. bridgew.edu Strategies that minimize the formation of byproducts, such as the use of catalytic reagents over stoichiometric ones, contribute to higher atom economy. bridgew.eduresearchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science is a fertile ground for innovation, with brominated compounds playing a significant role. The unique properties imparted by bromine atoms make these compounds valuable building blocks for new materials.

For instance, the synthesis of novel 1,2,3-triazole-based sulfonamides, which have applications in medicinal chemistry and materials science, can be achieved through reactions involving brominated precursors. researchgate.net The "click chemistry" approach, often catalyzed by copper, provides an efficient route to these heterocyclic compounds. researchgate.net

The development of new fluorinated materials and compounds is another area where brominated intermediates are relevant. Research in this field involves developing new catalytic reactions and fluorinating agents, with a focus on creating materials for pharmaceuticals and agrochemicals. hu-berlin.de The study of flame retardants, many of which are polybrominated compounds, is another critical area of interdisciplinary research, driven by the need to understand their environmental fate and develop safer alternatives. researchgate.netacs.org

Identification of New Reaction Pathways and Catalytic Systems for 1,3-Dibromo-2-(bromomethyl)propane

While general principles guide the reactivity of polybrominated alkanes, specific research into the reaction pathways of this compound is crucial for unlocking its full potential. The structure of this molecule, with its three bromine atoms, presents opportunities for a range of chemical transformations.

Current research efforts are directed towards discovering new catalytic systems that can selectively activate the C-Br bonds in this compound. This could lead to the development of novel synthetic routes for a variety of functionalized molecules. The reactivity of this compound in the presence of different catalysts, such as transition metal complexes, is an area ripe for exploration.

Furthermore, understanding the mechanistic details of its reactions is paramount. For example, investigating its participation in cycloaddition reactions or its use as a precursor for organometallic reagents could open up new avenues for its application. The study of its reactions with various nucleophiles and under different reaction conditions will continue to be a focus of research, aiming to expand its utility as a versatile building block in organic synthesis.

Q & A

Q. What are the recommended methods for synthesizing 1,3-Dibromo-2-(bromomethyl)propane, and what experimental conditions ensure high yield?

- Methodological Answer : Synthesis typically involves bromination of propane derivatives. For example, reacting 2-(bromomethyl)propane with bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) under controlled temperature (e.g., 0–25°C) to prevent over-bromination. Quenching with aqueous sodium thiosulfate removes excess Br₂. Purification via fractional distillation (boiling point ~80–90°C at reduced pressure) or column chromatography (using silica gel and hexane/ethyl acetate) is critical to isolate the product. Monitoring via TLC or GC-MS ensures reaction progress .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : This compound is highly reactive and toxic. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with strong bases or oxidizers, which may trigger decomposition or exothermic reactions. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) and disposal protocols .

Q. What analytical techniques confirm the identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic peaks (e.g., brominated methyl/methylene groups).

- GC-MS : Quantifies purity and detects low-boiling-point impurities.

- IR Spectroscopy : Confirms absence of hydroxyl or carbonyl groups (common in degradation products).

- Elemental Analysis : Validates bromine content (~60–65% by mass). Cross-reference with NIST spectral libraries for verification .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during bromination of 2-(bromomethyl)propane?

- Methodological Answer : Regioselectivity depends on:

- Solvent Polarity : Non-polar solvents (CCl₄) favor radical bromination at tertiary carbons, while polar solvents (DMSO) may promote ionic mechanisms.

- Catalysts : Light or radical initiators (e.g., AIBN) enhance homolytic cleavage of Br₂, favoring allylic or tertiary positions.

- Temperature : Lower temperatures (0°C) reduce side reactions like elimination (e.g., forming alkenes). Computational studies (DFT) can model transition states to predict dominant pathways .

Q. What are the common byproducts in this synthesis, and how can they be minimized?

- Methodological Answer :

- 1,2-Dibromo Derivatives : Formed via radical recombination; minimized by slow addition of Br₂.

- Elimination Products (Alkenes) : Result from dehydrohalogenation; suppressed by avoiding strong bases (e.g., NaOH) and using mild conditions.

- Polybrominated Impurities : Controlled by stoichiometric Br₂ (2:1 molar ratio to substrate) and quenching excess reagent. GC-MS or HPLC tracks byproducts for iterative optimization .

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Model bromination transition states to identify low-energy pathways (e.g., Hammond’s postulate for radical vs. ionic mechanisms).

- Molecular Dynamics : Simulate solvent effects on reaction kinetics.

- QSPR Models : Predict physical properties (e.g., solubility, boiling point) for purification optimization. Tools like Gaussian or ORCA are standard for such analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.